Home > Products > Screening Compounds P42447 > 4-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid
4-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid - 1429901-82-5

4-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

Catalog Number: EVT-2992711
CAS Number: 1429901-82-5
Molecular Formula: C11H15N5O2
Molecular Weight: 249.274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. It displays significant activity against BRD4, a protein involved in gene transcription and implicated in various cancers. AZD5153 effectively downregulates c-Myc, a key oncogene, and inhibits tumor growth in xenograft studies []. Notably, AZD5153 demonstrates enhanced potency due to its bivalent binding mechanism, highlighting the importance of this structural feature for biological activity [].

    Relevance: This compound shares the [, , ]triazolo[4,3-b]pyridazine core with 4-[6-(dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid. The key difference lies in the substitution pattern on this core. AZD5153 possesses a 3-methoxy group on the triazole ring and a complex piperidine-containing substituent at the 6-position of the pyridazine ring, in contrast to the dimethylamino group at the 6-position in the target compound. This highlights the potential of modifying substituents on this core structure to achieve desired biological effects.

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    Compound Description: PF-04254644 is a highly selective c-Met kinase inhibitor, originally investigated for its potential as an anticancer agent []. While highly selective for c-Met, PF-04254644 unfortunately exhibits broad inhibition of the phosphodiesterase (PDE) family of enzymes, leading to adverse cardiovascular effects in rats, including myocardial degeneration. This off-target activity ultimately led to the termination of its preclinical development [].

    Relevance: This compound, like AZD5153, shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound, 4-[6-(dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid. It features a 1-methyl-1H-pyrazol-4-yl group at the 6-position of the pyridazine ring and a quinoline substituent connected through an ethyl linker at the 3-position []. This structural similarity further underscores the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold in medicinal chemistry and its ability to interact with diverse biological targets.

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    Compound Description: SAR125844 acts as a potent and selective MET kinase inhibitor, demonstrating efficacy against both the wild-type enzyme and clinically relevant mutants []. This compound exhibits promising potential as a parenteral agent for treating MET-dependent cancers, achieving sustained target engagement at tolerable doses in human xenograft models []. While SAR125844 demonstrates favorable pharmacological properties, its development required a multiparametric optimization approach to address challenges related to oral absorption and CYP3A4 inhibition [].

    Relevance: SAR125844 shares the [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, emphasizing the importance of this structural motif in medicinal chemistry, particularly for developing kinase inhibitors. Notably, SAR125844 features a 4-fluorophenyl substituent at the 6-position of the pyridazine ring and a benzothiazole group linked via a sulfur atom at the 3-position []. This structure highlights the possibility of incorporating diverse substituents and linkers into the [, , ]triazolo[4,3-b]pyridazine scaffold, potentially influencing its target selectivity and pharmacological properties.

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide derivatives

    Compound Description: These compounds represent a series of derivatives designed and synthesized to explore the biological activity of the [, , ]triazolo[4,3-b]pyridazine scaffold []. Preliminary antimicrobial assays revealed that these compounds display good to moderate activity against specific microorganisms [].

    Relevance: These derivatives, characterized by their benzamide or sulfonamide substituents linked to the [, , ]triazolo[4,3-b]pyridazine core through a phenyl ring, exemplify the potential of modifying the core structure with diverse functional groups to achieve desired biological effects. These findings highlight the importance of further exploring the structure-activity relationships of [, , ]triazolo[4,3-b]pyridazine derivatives, particularly for developing novel antimicrobial agents. They share the common [, , ]triazolo[4,3-b]pyridazine scaffold with 4-[6-(dimethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid, further emphasizing the versatility of this core structure in medicinal chemistry.

Properties

CAS Number

1429901-82-5

Product Name

4-(6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid

IUPAC Name

4-[6-(dimethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanoic acid

Molecular Formula

C11H15N5O2

Molecular Weight

249.274

InChI

InChI=1S/C11H15N5O2/c1-15(2)10-7-6-9-13-12-8(16(9)14-10)4-3-5-11(17)18/h6-7H,3-5H2,1-2H3,(H,17,18)

InChI Key

PDGXXHMQALMCJH-UHFFFAOYSA-N

SMILES

CN(C)C1=NN2C(=NN=C2CCCC(=O)O)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.